The systematic name 4-methyl-3-phenyl-4-pentenenitrile follows IUPAC rules, where:
Pentenenitrile denotes a five-carbon chain with a nitrile (–C≡N) group at position 1.
4-penten indicates a double bond between carbons 4 and 5.
3-phenyl and 4-methyl describe substituents on carbons 3 and 4, respectively.
Molecular Formula: $$ \text{C}{12}\text{H}{13}\text{N} $$ Molecular Weight: 171.24 g/mol CAS Registry Number: Not explicitly listed in available databases, but structurally related compounds like 4-methyl-3-phenylpentanenitrile (CAS 1131-43-7) and 4-pentenenitrile (CAS 592-51-8) provide indirect validation.
Molecular Geometry and Stereochemical Considerations
The compound’s structure features:
A conjugated system between the double bond (C4–C5) and the nitrile group, enabling resonance stabilization.
A phenyl group at C3 introducing steric bulk and planarity, which influences reactivity.
A methyl group at C4 that may induce stereoelectronic effects on the double bond.
Stereoisomerism is possible if the double bond adopts an E or Z configuration. However, no experimental data on its stereochemical preferences are available. Computational modeling (e.g., DFT) could predict the energetically favored conformation.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
$$^1$$H NMR:
Protons adjacent to the nitrile (C1: $$ \delta $$ 2.5–3.0 ppm, multiplet).
Allylic protons near the double bond (C3 and C4: $$ \delta $$ 5.5–6.5 ppm, multiplet).
Aromatic protons from the phenyl group (C3: $$ \delta $$ 7.2–7.6 ppm, multiplet).
$$^{13}$$C NMR:
Nitrile carbon ($$ \delta $$ 115–120 ppm).
Double-bond carbons (C4 and C5: $$ \delta $$ 125–135 ppm).
Quaternary carbons (C3 and C4: $$ \delta $$ 40–50 ppm).
Infrared (IR) Spectroscopy
Strong absorption at 2240 cm$$^{-1}$$ (C≡N stretch).
Medium peaks at 1640 cm$$^{-1}$$ (C=C stretch) and 3050 cm$$^{-1}$$ (aromatic C–H).
UV-Vis Spectroscopy
Absorption bands in the 210–260 nm range due to π→π* transitions in the conjugated system.
Crystallographic Analysis and X-ray Diffraction Data
No X-ray crystallographic data for 4-methyl-3-phenyl-4-pentenenitrile are available. However, related nitriles like 4-methyl-3-phenylpentan-2-one (CID 2776065) exhibit monoclinic crystal systems with space group P2$$_1$$/c, suggesting potential similarities in packing motifs.
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